![molecular formula C7H9Cl3N2 B1532016 [(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride CAS No. 1803610-04-9](/img/structure/B1532016.png)
[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Pyrazole Derivatives
This compound has been used in the synthesis of pyrazole derivatives, such as 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester .
Pharmaceutical Testing
It is also utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results .
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazoles, which can be synthesized using this compound, are known for their potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
(2,6-dichlorophenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3,11H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFONIQLOJVPXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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